tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1468854-30-9
VCID: VC2732958
InChI: InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-8-6-13(7-9-17)11-16-10-12-4-5-12/h12-13,16H,4-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)CNCC2CC2
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol

tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate

CAS No.: 1468854-30-9

Cat. No.: VC2732958

Molecular Formula: C15H28N2O2

Molecular Weight: 268.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate - 1468854-30-9

Specification

CAS No. 1468854-30-9
Molecular Formula C15H28N2O2
Molecular Weight 268.39 g/mol
IUPAC Name tert-butyl 4-[(cyclopropylmethylamino)methyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-8-6-13(7-9-17)11-16-10-12-4-5-12/h12-13,16H,4-11H2,1-3H3
Standard InChI Key QPKOGUOLURXCQB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNCC2CC2
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)CNCC2CC2

Introduction

Chemical Identity and Fundamental Properties

Basic Identification

tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate is an organic compound with several distinctive chemical properties. The compound's identity can be established through various identifiers as presented in Table 1.

Table 1: Key Identifiers of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate

ParameterInformation
CAS Number1468854-30-9
Molecular FormulaC15H28N2O2
Molecular Weight268.39 g/mol
IUPAC Nametert-butyl 4-[(cyclopropylmethylamino)methyl]piperidine-1-carboxylate
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CNCC2CC2
InChIInChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-8-6-13(7-9-17)11-16-10-12-4-5-12/h12-13,16H,4-11H2,1-3H3

The compound is characterized by its piperidine ring structure and the presence of both tert-butyl and cyclopropylmethyl functional groups, which contribute to its chemical behavior and potential applications .

Physical and Chemical Characteristics

The physical and chemical characteristics of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate significantly influence its behavior in various chemical reactions and biological systems. Table 2 outlines some of these key characteristics.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateNot specified in available data
Boiling PointEstimated 356.8±15.0°C at 760 mmHg
Flash PointEstimated 169.6±20.4°C
DensityEstimated 1.0±0.1 g/cm³
PolarizabilityEstimated 30.2±0.5 10⁻²⁴cm³
Vapor PressureEstimated 0.0±0.8 mmHg at 25°C

These properties are critical for understanding the compound's behavior in various environments and its potential applications in chemical synthesis and pharmaceutical development .

Structural Features and Characteristics

Molecular Structure

The molecular structure of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate features several key components that define its chemical identity and reactivity. The compound contains a piperidine ring as its central structural element. This six-membered heterocyclic ring contains a nitrogen atom that is protected by a tert-butyloxycarbonyl (Boc) group.

At the 4-position of the piperidine ring, there is a methylamine group functionalized with a cyclopropylmethyl substituent. This arrangement creates a secondary amine functionality that serves as a potential reaction site for various chemical transformations .

The presence of these structural elements contributes significantly to the compound's reactivity profile and potential biological activities. The combination of the rigid piperidine ring and the more flexible cyclopropylmethyl group creates a unique three-dimensional structure that may influence its interactions with biological targets.

Functional Group Analysis

The functionality of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate can be understood through an analysis of its constituent functional groups:

These functional groups collectively define the chemical behavior of the compound and provide numerous opportunities for chemical modifications in synthetic applications.

Synthesis Methodologies

Precursor Compounds and Intermediates

The synthesis of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate often employs key precursor compounds and proceeds through several intermediate structures. A potential starting material is tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, which can be functionalized through various methods to introduce the cyclopropylmethylamine group .

One approach might involve converting the hydroxymethyl group to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with cyclopropylmethylamine. This is evidenced by related reactions in the literature where tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is converted to tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as an intermediate .

The following reaction scheme represents a possible synthetic pathway:

  • Protection of 4-hydroxymethylpiperidine with di-tert-butyl dicarbonate to form tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Conversion of the hydroxyl group to a tosylate or similar leaving group

  • Nucleophilic substitution with cyclopropylmethylamine

  • Purification to obtain the final product

The efficiency of these synthetic routes depends on reaction conditions, solvent choice, and catalysts .

Chemical Reactivity

Reactivity Profile

The chemical reactivity of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate is largely determined by its functional groups. The compound can participate in various organic reactions typical of amines and carboxylic esters.

The secondary amine functionality can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule. This reactivity makes the compound valuable as an intermediate in the synthesis of more complex structures.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can undergo hydrolysis under acidic conditions, revealing the secondary amine for subsequent reactions. This selective deprotection is a common strategy in multi-step synthesis pathways.

Additionally, the cyclopropyl ring may participate in ring-opening reactions under certain conditions, offering another avenue for chemical modification.

Transformation Reactions

tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate can undergo several transformation reactions that are valuable in organic synthesis:

  • Boc Deprotection: Treatment with acids such as trifluoroacetic acid (TFA) or hydrochloric acid can remove the Boc group, revealing the piperidine nitrogen for further functionalization.

  • Alkylation and Acylation: The secondary amine can undergo alkylation with various alkyl halides or acylation with acid chlorides or anhydrides.

  • Reductive Amination: The amine can participate in reductive amination reactions with aldehydes or ketones to introduce additional substituents.

  • Oxidation: The amine can be oxidized to form various nitrogen-containing derivatives.

These transformations expand the utility of the compound in the synthesis of pharmaceutically relevant molecules and other complex structures.

Applications in Chemical and Pharmaceutical Research

Role in Medicinal Chemistry

tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate holds significant value in medicinal chemistry as a building block for drug development. Its unique structural features make it a versatile intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous drugs and bioactive compounds. The specific substitution pattern in this compound, with the cyclopropylmethylamine moiety at the 4-position, may confer distinctive pharmacological properties to derivatives synthesized from it.

Studies suggest that compounds containing the piperidine ring with appropriate substituents can interact with various biological targets, including enzymes and receptors involved in central nervous system disorders, pain management, and inflammatory conditions.

Structure-Activity Relationships

While specific biological activity data for tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate itself is limited, related compounds provide insights into potential structure-activity relationships:

  • The piperidine ring provides a rigid scaffold that can position functional groups in specific three-dimensional arrangements, influencing receptor binding.

  • The cyclopropylmethyl group is known to affect the lipophilicity and metabolic stability of compounds containing it, potentially enhancing their pharmacokinetic properties.

  • The secondary amine functionality represents a hydrogen bond donor/acceptor site that may participate in interactions with biological targets.

These structural features collectively contribute to the potential biological activity of the compound and its derivatives, making it a valuable starting point for drug discovery efforts.

Comparative Analysis with Structurally Related Compounds

Structural Analogs

Several compounds share structural similarities with tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate. Comparing these analogs provides valuable insights into the relationship between structural variations and potential functional differences.

Table 3: Comparison of tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate with Structural Analogs

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Properties
tert-Butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylateC14H26N2O2Lacks the methylene bridge between piperidine and amino groupMay have different conformational flexibility and binding properties
tert-Butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylateC15H28N2O2Cyclopropylmethyl group directly on piperidine ring at position 4Different spatial arrangement of functional groups
tert-Butyl 4-(methylamino)piperidine-1-carboxylateC11H22N2O2Methyl group instead of cyclopropylmethyl on amino nitrogenSmaller size, potentially different lipophilicity and metabolic properties
tert-Butyl 4-amino-4-methylpiperidine-1-carboxylateC11H22N2O2Primary amine at position 4 with methyl substituentDifferent hydrogen bonding capabilities

These structural variations can significantly influence the chemical reactivity, biological activity, and physical properties of the compounds .

Functional Group Substitution Effects

The effects of functional group substitutions on the properties and potential applications of piperidine derivatives have been documented in various studies. When comparing tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate with its analogs, several patterns emerge:

  • Substitution of the cyclopropylmethyl group with smaller alkyl groups (e.g., methyl) generally decreases lipophilicity but may enhance water solubility, affecting bioavailability.

  • The presence or absence of the methylene bridge between the piperidine ring and the amino group affects the conformational flexibility of the molecule, potentially altering its binding affinity for biological targets.

  • Direct substitution on the piperidine ring versus substitution on the exocyclic amine creates compounds with different spatial arrangements of functional groups, leading to varied biological activities.

  • The nature of the protecting group on the piperidine nitrogen can influence the stability and reactivity of the compound during synthetic manipulations.

These substitution effects provide valuable information for the design of new derivatives with optimized properties for specific applications .

Research Findings and Future Directions

Current Research Status

Current research on tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate focuses primarily on its potential as a building block in medicinal chemistry. Studies have shown that derivatives of this compound may exhibit enhanced solubility and bioavailability, making them suitable candidates for therapeutic applications.

Recent findings suggest that modifications to the piperidine structure can lead to compounds with improved pharmacokinetic profiles, which are essential for effective drug formulation. Furthermore, research indicates that this compound may interact with specific biological targets, leading to potential therapeutic effects against various diseases.

Future Research Perspectives

Future research directions for tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate could include:

  • Comprehensive evaluation of its biological activity profile through screening against various targets and disease models.

  • Development of more efficient synthetic routes to improve accessibility and reduce production costs.

  • Design and synthesis of novel derivatives with enhanced pharmacological properties through systematic modification of key structural elements.

  • Investigation of structure-activity relationships to identify the optimal substitution patterns for specific therapeutic applications.

  • Exploration of potential applications beyond traditional pharmaceuticals, such as in chemical biology or materials science.

These research directions would contribute significantly to our understanding of the compound's potential utility and could lead to the development of valuable new therapeutic agents or chemical tools.

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